molecular formula C18H16ClN5 B14916679 6-chloro-N,N-diphenyl-N'-(prop-2-en-1-yl)-1,3,5-triazine-2,4-diamine

6-chloro-N,N-diphenyl-N'-(prop-2-en-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14916679
M. Wt: 337.8 g/mol
InChI Key: UFRABXPWGAAAQK-UHFFFAOYSA-N
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Description

N’-Allyl-6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. This compound is characterized by the presence of an allyl group, a chlorine atom, and two phenyl groups attached to the triazine ring. The molecular formula of this compound is C18H16ClN5, and it has a molecular weight of 337.80 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Allyl-6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in the presence of solvents such as 1,4-dioxane or 1,2-dichloroethane, and the reaction mixture is refluxed to achieve high yields . The general reaction scheme is as follows:

  • Cyanuric chloride is reacted with diphenylamine to form 6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine.
  • The resulting compound is then reacted with allylamine to introduce the allyl group, forming N’-Allyl-6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-Allyl-6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and reduction: The allyl group can undergo oxidation or reduction reactions.

    Substitution reactions: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted triazine derivatives.

    Oxidation: Oxidized products of the allyl group.

    Reduction: Reduced products of the allyl group.

Mechanism of Action

The mechanism of action of N’-Allyl-6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Allyl-6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the allyl group with the triazine ring and phenyl groups makes this compound a valuable intermediate for the synthesis of various derivatives with diverse applications.

Properties

Molecular Formula

C18H16ClN5

Molecular Weight

337.8 g/mol

IUPAC Name

6-chloro-2-N,2-N-diphenyl-4-N-prop-2-enyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H16ClN5/c1-2-13-20-17-21-16(19)22-18(23-17)24(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2,(H,20,21,22,23)

InChI Key

UFRABXPWGAAAQK-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=NC(=N1)Cl)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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